2,4-Dimethylbenzenesulfonate
Description
Foundational Significance within Sulfonate Chemistry
Aromatic sulfonates, including 2,4-dimethylbenzenesulfonate, are a cornerstone of sulfonate chemistry. The foundational significance of this class of compounds stems from the properties conferred by the sulfonic acid group (-SO₃H) or its salt (-SO₃⁻). This group is highly polar and, in its acid form, renders the compound a strong acid. solubilityofthings.com This acidity makes compounds like 2,4-dimethylbenzenesulfonic acid effective as catalysts in various organic reactions, such as esterification. solubilityofthings.comvulcanchem.com
The chemical reactivity of this compound is versatile. The sulfonate group can be replaced in nucleophilic substitution reactions, and the aromatic ring, activated by the substituents, can undergo further electrophilic substitution. smolecule.com This reactivity allows it to serve as a crucial intermediate or building block in the synthesis of more complex molecules, including dyes and pharmaceuticals. smolecule.com Furthermore, the presence of both a hydrophobic aromatic ring and a hydrophilic sulfonate group gives these molecules surfactant properties, a characteristic widely exploited in industrial applications like detergents. smolecule.comatamanchemicals.com
The solubility of these compounds is a key factor in their utility; the sulfonic acid group enhances water solubility, allowing them to be used in aqueous reaction media. solubilityofthings.com This balance of properties—acidity, reactivity, and solubility—establishes this compound and related compounds as fundamental tools in synthetic and industrial chemistry. solubilityofthings.com
Table 1: Physicochemical Properties of 2,4-Dimethylbenzenesulfonic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀O₃S | smolecule.comnih.gov |
| Molecular Weight | 186.23 g/mol | nih.gov |
| Appearance | White or off-white solid; may appear as a powder or crystallized substance. | solubilityofthings.comlookchem.com |
| Melting Point | 58.0 to 64.0 °C | lookchem.com |
| Water Solubility | Considered soluble; forms hydrogen bonds with water. | solubilityofthings.com |
| Acidity (pKa) | -0.36 ± 0.50 (Predicted) | lookchem.com |
Evolution of Research Perspectives on Aromatic Sulfonates
Research interest in aromatic sulfonates has evolved significantly over time. Initially, their study was largely driven by their widespread industrial use as surfactants in cleaning products and as key components in the dye industry. smolecule.comatamanchemicals.com The linear alkylbenzenesulfonates, for instance, became one of the most produced surfactants globally. ethz.ch Early environmental research focused on the biodegradation and potential ecological impact of these compounds due to their extensive use. ethz.chunito.it
In recent decades, the focus of research has expanded to more specialized and high-performance applications. A major area of development has been in materials science, particularly for energy applications. Scientists have explored sulfonated aromatic polymers as potential proton exchange membranes (PEMs) in fuel cells. rsc.org This research moved from early studies on sulfonated polystyrene to more robust polyarylene backbones, which offer better thermal and chemical stability. rsc.org The goal is to develop alternatives to perfluorinated sulfonic acid (PFSA) membranes, with aromatic sulfonates offering a diverse range of synthetic possibilities. rsc.org
Furthermore, the role of aromatic sulfonates in organic synthesis has become more sophisticated. Beyond their use as simple acid catalysts, they are now employed as directing groups in complex reactions. For example, the sulfonic acid group can direct C-H functionalization reactions to specific positions on an aromatic ring, a technique of great interest in modern synthetic chemistry. rsc.org Research has also delved into the formation mechanisms of aromatic sulfonates in the atmosphere, driven by their detection in ambient aerosols and the need to understand atmospheric chemistry. researchgate.net
Scope of Current Academic Inquiry into this compound Systems
Current academic inquiry into this compound and its derivatives is diverse, spanning catalysis, materials science, and separation technologies. One significant area of investigation is its application in advanced organic synthesis. For instance, 2,4-dimethylbenzenesulfonic acid has been used as a directing group in rhodium-catalyzed ortho C-H olefination of arenes, a process that forges new carbon-carbon bonds with high precision. rsc.org It also serves as a catalyst for synthesizing heterocyclic compounds like pyran derivatives, which are valuable in medicinal chemistry. smolecule.com
In materials science, research has explored the use of this compound in creating functional materials. It has been investigated as a component in the synthesis of novel nonlinear optical (NLO) materials. researchgate.netresearchgate.net Specifically, it has been used as the counter-ion in stilbazolium-based crystals, which are studied for their potential in optical applications. researchgate.netresearchgate.net Additionally, derivatives of this compound are being explored as electrolytes. Research into ionic liquids has shown that tetrabutylphosphonium (B1682233) this compound ([TBP][DMBS]) in an aqueous solution exhibits a lower critical solution temperature (LCST), a property that is highly desirable for certain applications. mdpi.com
Another novel application is in separation processes. A study on forward osmosis (FO) identified [TBP][DMBS] as a suitable draw solute. mdpi.com Its thermoresponsive properties could allow for easier recovery and regeneration after the water purification process, presenting a potential advancement in desalination and water treatment technologies. mdpi.com These research avenues highlight the ongoing efforts to leverage the specific structural and chemical properties of this compound for innovative scientific and technological solutions.
Table 2: Selected Spectroscopic Data for 2,4-Dimethylbenzenesulfonic Acid
| Technique | Solvent | Key Signals / Bands and Assignments | Source |
|---|---|---|---|
| ¹H NMR (399.65 MHz) | DMSO-d₆ | δ 7.628 (s, 1H, Ar-H), 6.994 (d, 1H, Ar-H), 6.960 (d, 1H, Ar-H), 2.495 (s, 3H, Ar-CH₃), 2.254 (s, 3H, Ar-CH₃) | chemicalbook.com |
| ¹³C NMR (100 MHz) | DMSO-d₆ | δ 142.2, 138.3, 136.6, 131.7, 126.9, 125.1 (Aromatic Carbons), 22.6, 20.4 (Methyl Carbons) (Data for a derivative) | rsc.org |
| FT-IR | Solid (powder) | Prominent bands for ν(C=C) at 1579 cm⁻¹ and ν(C-C) of the aromatic ring at 721 cm⁻¹ (Data for a DSDMS salt) | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZLVSBMXZSPNN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9O3S- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,4 Dimethylbenzenesulfonate and Its Derivatives
Direct Sulfonation and Related Aromatic Substitution Reactions
Direct sulfonation remains a primary and industrially significant method for producing aryl sulfonic acids. This process involves an electrophilic aromatic substitution reaction where a sulfo group is introduced onto the aromatic ring of a precursor molecule.
The most common precursor for 2,4-dimethylbenzenesulfonic acid is m-xylene (B151644) (1,3-dimethylbenzene). vulcanchem.com The reaction is a classic electrophilic aromatic substitution where an electrophile, typically sulfur trioxide (SO₃) or its equivalent from concentrated or fuming sulfuric acid, attacks the electron-rich aromatic ring of m-xylene. wikipedia.orgchemithon.com The methyl groups on the benzene (B151609) ring are activating and direct the incoming electrophile to the ortho and para positions. Due to steric hindrance from the two methyl groups, the sulfonation occurs predominantly at the 4-position, yielding 2,4-dimethylbenzenesulfonic acid (also known as m-xylene-4-sulfonic acid). google.comnih.gov
The general reaction is as follows: C₆H₄(CH₃)₂ + SO₃ → (CH₃)₂C₆H₃SO₃H wikipedia.org
Among the xylene isomers, m-xylene sulfonates the most rapidly. google.com This difference in reactivity allows for the separation of m-xylene from mixed xylene fractions, as it can be selectively sulfonated and separated from the unreacted p-xylene (B151628) and o-xylene.
Precise control over reaction parameters is critical to maximize the yield of the desired 2,4-dimethylbenzenesulfonic acid and to minimize the formation of byproducts, particularly sulfones. google.com Key variables include temperature, acid concentration, and the molar ratio of reactants. chemithon.comgoogle.com
Industrial processes often use an excess of sulfuric acid to maintain a high concentration, as the water generated during the reaction would otherwise dilute the acid and halt the process. vulcanchem.com A concentration of 70-78 wt% sulfuric acid is considered optimal. google.com The continuous removal of water via azeotropic distillation can also be employed to drive the reaction to completion. chemithon.comgoogle.com Controlling the temperature is crucial; a range of 70–80°C is often used to ensure a high reaction rate while suppressing the formation of undesired sulfones, which becomes significant at temperatures above 80°C. google.com
Optimized Conditions for m-Xylene Sulfonation
| Parameter | Recommended Range/Value | Rationale | Source |
|---|---|---|---|
| Temperature | 70-80°C | Balances reaction rate with minimization of sulfone byproduct formation. | google.com |
| Sulfuric Acid Concentration | 70-78 wt% | Maintains sulfonation activity, as the reaction slows significantly below this range. | google.com |
| Molar Ratio (H₂SO₄:m-xylene) | 1.3:1 to 1.9:1 | Ensures high conversion and minimizes sulfone content in the final product. | google.com |
| Reaction Time | 5-30 hours | Allows for sufficient residence time for the reaction to proceed in continuous systems. | google.com |
Sulfonation of m-Xylene and Analogous Precursors
Indirect Synthesis via Ionic Exchange and Derivatization
Indirect methods provide pathways to a wider range of 2,4-dimethylbenzenesulfonate derivatives, including complex salts and organometallic structures, by leveraging the reactivity of the sulfonate anion or by transforming other functional groups into a sulfonate.
Anion metathesis, or ion exchange, is a powerful technique for synthesizing novel ionic compounds. This method has been successfully used to prepare the nonlinear optical material 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium this compound (DSDMS). google.comresearchgate.netresearchgate.net
The synthesis is typically a two-step process:
Cation Synthesis : First, the desired organic cation is prepared. For DSDMS, this involves the condensation reaction of 1,4-dimethylpyridinium (B189563) iodide with N,N-dimethylaminobenzaldehyde to produce the 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium iodide (DMSI) salt. researchgate.netresearchgate.net
Anion Exchange : The prepared DMSI salt is then reacted with sodium this compound in an aqueous solution. google.comresearchgate.net The DSDMS salt is formed through the exchange of the iodide anion for the this compound anion. The less soluble sodium iodide byproduct precipitates out of the solution and can be removed by filtration, driving the reaction toward the desired product. researchgate.net
This metathesis reaction provides a clean and efficient route to complex organic sulfonate salts with tailored properties. google.com
Organometallic sulfonate compounds can be synthesized through reactions involving organometallic precursors. For instance, tetraphenylbismuth arenesulfonates have been prepared by reacting pentaphenylbismuth with the corresponding arenesulfonic acid. researchgate.net An alternative route involves a ligand redistribution reaction. Tetraphenylbismuth 3,4-dimethylbenzenesulfonate was synthesized by reacting pentaphenylbismuth with triphenylbismuth (B1683265) bis(3,4-dimethylbenzenesulfonate) in benzene. researchgate.net X-ray diffraction studies of the resulting product revealed a distorted trigonal-bipyramidal coordination around the bismuth atom, with the arenesulfonate group in an axial position. researchgate.net
Synthesis of Tetraphenylbismuth Arenesulfonates
| Reactant 1 | Reactant 2 | Product | Source |
|---|---|---|---|
| Pentaphenylbismuth | Triphenylbismuth bis(3,4-dimethylbenzenesulfonate) | Tetraphenylbismuth 3,4-dimethylbenzenesulfonate | researchgate.net |
| Pentaphenylbismuth | 4-Sulfophenol | Tetraphenylbismuth 4-hydroxybenzenesulfonate | researchgate.net |
Key transformation strategies include:
Oxidation of Thiols : A general method for preparing sulfonic acids is the oxidation of the corresponding thiols (R-SH). wikipedia.org
Oxidation of Sulfinic Acids : Arenesulfonic acids can be prepared by the oxidation of arenesulfinic acids. For example, 3,4-dimethylbenzenesulfonic acid has been synthesized from its corresponding sulfinic acid using an oxidizing agent. thieme-connect.de
Substitution of Halogens or Other Leaving Groups : In cases where direct sulfonation yields the wrong isomer, a nucleophilic aromatic substitution pathway can be used. An activated halogen on an aromatic ring can be displaced by a sulfite (B76179) group (e.g., using sodium sulfite) to form the desired arenesulfonate. thieme-connect.de Similarly, sulfonate esters are often prepared via the reaction of an alcohol with a sulfonyl chloride. wikipedia.orglibretexts.org
Electrochemical Synthesis : Modern electrochemical methods have been developed for the synthesis of sulfonate esters. One such method involves the anodic oxidation of inorganic sulfites with alcohols to generate alkoxysulfonyl radicals. These reactive intermediates can then undergo difunctionalization reactions with alkenes to produce a variety of sulfonate esters with high chemoselectivity and tolerance for a broad range of functional groups. rsc.org
Synthesis of Organometallic Sulfonate Compounds (e.g., Tetraphenylbismuth Derivatives)
Novel Synthetic Pathways and Catalytic Approaches
Recent research has concentrated on developing more sophisticated and efficient methods for the synthesis of this compound compounds. These novel pathways often employ catalytic systems to enhance reaction rates and selectivity, leading to higher yields and purer products.
Condensation Reactions Involving Sulfonamide Precursors
The condensation of sulfonamide precursors represents a versatile method for the synthesis of various derivatives. A common approach involves the reaction between primary or secondary amines and a sulfonyl chloride, such as 2,4-dimethylbenzenesulfonyl chloride, typically in the presence of a base. ijarsct.co.in This classical method's effectiveness can, however, be influenced by the nucleophilicity of the amine. ijarsct.co.in
Recent studies have delved into more complex condensation reactions. For instance, the acid-catalyzed condensation between 4-tert-butyl-2,6-dimethylbenzenesulfonamide and glyoxal (B1671930) has been explored. mdpi.com This reaction, conducted in media such as aqueous sulfuric acid, aqueous acetonitrile (B52724), or acetone (B3395972) with a sulfuric acid catalyst, leads to a variety of products. mdpi.com A notable product from the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with formaldehyde (B43269) is 1,3,5-tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane, which was synthesized with a 50.5% yield. mdpi.com
Furthermore, investigations into the condensation of pyrrole (B145914) derivatives with quinoxaline (B1680401) precursors, followed by sulfonation with 3,4-dimethylbenzenesulfonyl chloride, have been reported as a pathway to complex heterocyclic sulfonamides. smolecule.com
Table 1: Examples of Condensation Reactions for Sulfonamide Derivatives
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-tert-butyl-2,6-dimethylbenzenesulfonamide, Formaldehyde | Acid-catalyzed | 1,3,5-tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane | 50.5% | mdpi.com |
| 4-tert-butyl-2,6-dimethylbenzenesulfonamide, Glyoxal | H₂SO₄ (63%) | N,N'-(1,2-bis((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)ethane-1,2-diyl)diacetamide | 18% | mdpi.com |
Friedel-Crafts Type Methodologies for Sulfone Generation
The Friedel-Crafts reaction is a fundamental method for forming C-C and C-S bonds, and its application in the synthesis of diaryl sulfones is well-established. nih.govscispace.com This methodology typically involves the reaction of an arene with a sulfonyl chloride in the presence of a Lewis or Brønsted acid catalyst. scispace.com
Recent advancements have focused on improving the catalytic efficiency and selectivity of this reaction. Triflic acid (TfOH) has been demonstrated as a potent catalyst for the Friedel-Crafts sulfonylation of arenes with aryl sulfonyl chlorides at elevated temperatures, yielding various sulfones in good to excellent yields. researchgate.net For example, the reaction of an aryl sulfonyl chloride (1 mmol) with an arene (4 eq) in the presence of TfOH (20 mol%) at 160 °C for 24 hours has been shown to be effective. researchgate.net
A notable development is the discovery that the Friedel-Crafts reaction can occur between a sulfonamide and an aromatic compound under Brønsted acid-catalyzed conditions. mdpi.com This provides a new synthetic route to symmetric and asymmetric aromatic sulfones, starting directly from aromatic sulfonamides and activated arenes. mdpi.com For example, bis(4-(tert-butyl)-2,6-dimethylphenyl)sulfane was synthesized from 4-tert-butyl-2,6-dimethylbenzenesulfonamide in the presence of sulfuric acid and glyoxal at 60 °C. mdpi.com
The synthesis of various diaryl sulfone derivatives has been achieved via Friedel-Crafts sulfonylation with yields ranging from 69–96%. nih.gov For instance, the reaction of 2,4,6-trimethylbenzene-1-sulfonyl chloride with specific aromatic compounds has produced a range of sulfone products. nih.gov
Table 2: Research Findings on Friedel-Crafts Sulfonylation
| Sulfonylating Agent | Arene | Catalyst | Conditions | Product Yield | Reference |
|---|---|---|---|---|---|
| Aryl sulfonyl chloride | Arene | Triflic acid (20 mol%) | 160 °C, 24 h | Good to Excellent | researchgate.net |
| 2,4,6-trimethylbenzene-1-sulfonyl chloride | Substituted arenes | - | - | 69–96% | nih.gov |
Sustainable Synthesis Strategies for this compound Compounds
The development of green and sustainable synthetic methods is a key focus in modern chemistry to minimize environmental impact. For the synthesis of this compound and related compounds, several eco-friendly strategies are being explored.
One approach involves the use of solid acid catalysts for Friedel-Crafts sulfonylation, which offers advantages such as reusability, reduced effluent generation, and easier handling compared to traditional soluble acid catalysts like AlCl₃ or FeCl₃. scispace.com Catalysts like Fe³⁺-montmorillonite and zeolite beta have shown high activity and selectivity in these reactions. scispace.com
The use of supercritical water as a reaction medium is another innovative green strategy. google.com For example, 2,5-dimethylphenol (B165462) has been synthesized from 2,5-dimethylbenzenesulfonic acid using supercritical water, with oxygen as the oxidant and sodium hydroxide (B78521) as the catalyst. This method reduces reaction steps and eliminates the generation of hazardous waste. google.com
Ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) chloride, have been employed as recyclable Brønsted acidic catalysts for the sulfonation of aromatic compounds under mild, aqueous conditions. lookchem.com Furthermore, some companies are focusing on multidisciplinary approaches, incorporating biosynthesis and enzyme catalysis to create green production routes for related chemical compounds, significantly reducing industrial pollution. echemi.com The use of 2,4-dimethylbenzenesulfonic acid itself as a catalyst in reactions like esterification is also being investigated as a more environmentally benign alternative to sulfuric acid. revistadechimie.ro
Table 3: Overview of Sustainable Synthesis Approaches
| Strategy | Catalyst/Medium | Key Advantages | Application Example | Reference |
|---|---|---|---|---|
| Solid Acid Catalysis | Fe³⁺-montmorillonite, Zeolite beta | Reusable, reduced waste, high selectivity | Friedel-Crafts sulfonylation of arenes | scispace.com |
| Supercritical Water | Supercritical H₂O | Green solvent, reduced reaction steps, no waste | Synthesis of 2,5-dimethylphenol from 2,5-dimethylbenzenesulfonic acid | google.com |
| Ionic Liquids | 1,3-Disulfonic acid imidazolium chloride | Recyclable, mild conditions, aqueous medium | Sulfonation of aromatic compounds | lookchem.com |
Research Applications of 2,4 Dimethylbenzenesulfonate in Advanced Systems
Electrochemical Energy Storage: Organic Redox Flow Battery (ORBAT) Electrolytes
Aqueous organic redox flow batteries (ORBATs) offer a promising avenue for large-scale energy storage, and the development of stable, high-performance electrolyte materials is paramount to their success. researchgate.net The derivative of 2,4-dimethylbenzenesulfonate, 3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid (DHDMBS), has been identified as a significant advancement in this field. researchgate.net
Development of 3,6-Dihydroxy-2,4-dimethylbenzenesulfonic Acid (DHDMBS) as Anolyte/Catholyte
Researchers have synthesized and characterized 3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid (DHDMBS) as a novel active species for the positive electrolyte (posolyte) in aqueous organic redox flow batteries. mdpi.comresearchgate.net This molecule was specifically designed to overcome the limitations of previous benzoquinone-based materials, which were prone to degradation through Michael addition reactions with water. researchgate.netnsf.gov DHDMBS features two electron-donating methyl groups and one electron-withdrawing sulfonic acid group, contributing to a relatively high redox potential and good solubility. nsf.gov When paired with an anolyte such as anthraquinone-2,7-disulfonic acid (AQDS), a cell utilizing DHDMBS demonstrated a coulombic efficiency of nearly 100% at a current density of 100 mA cm⁻² for over 25 cycles. mdpi.com
Stability and Degradation Mechanism Studies in Aqueous Redox Environments
Despite its initial promise, studies have revealed challenges related to the stability of DHDMBS in aqueous redox environments. A primary issue is the crossover of DHDMBS from the positive to the negative side of the battery through the membrane, leading to capacity fade. mdpi.comresearchgate.net Another significant degradation pathway identified is "protodesulfonation," an acid-catalyzed process where the sulfonic acid group is removed from the DHDMBS molecule. researchgate.netsemanticscholar.org This reaction is particularly prevalent under strongly acidic conditions and at elevated temperatures, resulting in the formation of the insoluble and less electrochemically active 2,6-dimethylbenzene-1,4-diol. researchgate.netsemanticscholar.org Computational studies have shown that while DHDMBS was engineered to be resistant to Michael addition, desulfonation is a thermodynamically favorable degradation pathway. rsc.org
Electrochemical Properties and Redox Reaction Kinetics
Table 1: Electrochemical Properties of DHDMBS
| Property | Value | Source |
|---|---|---|
| Standard Reduction Potential | +0.85 V vs. NHE | semanticscholar.orgchemrxiv.org |
| Solubility | 2 M in 1 M H2SO4 | nsf.gov |
Photonics and Nonlinear Optics (NLO) Materials
In the realm of photonics, this compound plays a crucial role as an anionic component in the synthesis of second-order nonlinear optical (NLO) crystals. researchgate.net These materials are essential for applications such as frequency conversion of light and in optoelectronic devices. mdpi.comwikipedia.org
Anionic Component in Second-Order Nonlinear Optical Crystals (e.g., 4-N,N-dimethylamino-4′-N′-methylstilbazolium this compound, DSDMS)
The compound 4-N,N-dimethylamino-4′-N′-methylstilbazolium this compound (DSDMS) is a notable example of an NLO crystal where this compound serves as the counter-anion. researchgate.net The synthesis of DSDMS is typically achieved through a metathesis ionic exchange reaction. researchgate.net The nature and position of the counter-anion can significantly influence the linear and nonlinear optical susceptibilities of the ionic crystal. researchgate.net The anion helps to induce a non-centrosymmetric arrangement of the chromophoric cations, which is a prerequisite for observing second-order NLO effects. researchgate.netmdpi.com
Optoelectronic Properties and Second Harmonic Generation (SHG) Efficiency Enhancement
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 3,6-Dihydroxy-2,4-dimethylbenzenesulfonic Acid | DHDMBS |
| 4-N,N-dimethylamino-4′-N′-methylstilbazolium this compound | DSDMS |
| Anthraquinone-2,7-disulfonic acid | AQDS |
Single Crystal Growth and Morphological Studies for Enhanced Performance
The organic salt 4-N,N-dimethylamino-4′-N′-methylstilbazolium this compound (DSDMS) has been synthesized and its potential for single crystal growth has been investigated. researchgate.net The synthesis involves a two-step process, beginning with the formation of 4-N,N-dimethylamino-4′-N′-methylstilbazolium iodide, followed by an anion exchange reaction with sodium this compound. researchgate.net
Solubility studies of DSDMS were conducted using various solvents to determine the optimal conditions for crystal growth. It was observed that methanol (B129727) was the most suitable solvent for crystallization. researchgate.net The positive solubility coefficient of DSDMS in methanol allows for the growth of bulk crystals using both slow evaporation and slow cooling methods. researchgate.net Single crystals of DSDMS with dimensions up to 4 × 2 × 2 mm³ were successfully grown over a period of 4 to 5 weeks using a slow evaporation technique at a constant temperature of 38 °C. researchgate.net
Single crystal X-ray diffraction analysis revealed that the grown DSDMS crystal belongs to the triclinic crystal system. researchgate.net The morphological analysis, based on the Bravais-Friedel-Donnay-Harker (BFDH) model, helps in understanding the growth pattern and the prominent planes of the crystal. researchgate.net Such studies are crucial for optimizing crystal quality and size, which are critical parameters for applications in fields like nonlinear optics. The growth and characterization of high-quality single crystals are fundamental for evaluating their physical and chemical properties. researchgate.netcrystalpharmatech.com
Water Treatment Technologies: Forward Osmosis (FO) Draw Solutions
Forward osmosis (FO) is an emerging membrane-based water treatment technology that utilizes a concentrated draw solution to extract water through a semi-permeable membrane. mdpi.comresearchgate.net The efficiency of the FO process is highly dependent on the properties of the draw solute. mdpi.comresearchgate.net
Design and Evaluation of Thermally Responsive Ionic Liquids (e.g., Tetrabutylphosphonium (B1682233) this compound)
Researchers have synthesized and evaluated a class of thermally responsive ionic liquids as draw solutes for FO, including tetrabutylphosphonium this compound ([TBP][DMBS] or P4444-DMBS). rsc.orgmdpi.comnih.gov These ionic liquids are designed to have a balance of hydrophobicity from the alkyl groups in the cation and hydrophilicity from the anion, which imparts a Lower Critical Solution Temperature (LCST) to their aqueous solutions. rsc.org The synthesis of [TBP][DMBS] is typically achieved through an ion exchange reaction between tetrabutylphosphonium bromide and sodium this compound. rsc.orgmdpi.comnih.gov The suitability of these ionic liquids as draw solutes is assessed based on their thermoresponsive properties, conductivity, and osmotic pressure. mdpi.comnih.gov
Phase Behavior and Lower Critical Solution Temperature (LCST) Characterization
Aqueous solutions of tetrabutylphosphonium benzenesulfonate (B1194179) derivatives, including [TBP][DMBS], exhibit thermoresponsive phase-separation behavior. mdpi.comnih.gov This property is characterized by a Lower Critical Solution Temperature (LCST), the temperature above which the solution separates into two phases. ukm.mytaylors.edu.my For a 20 wt% aqueous solution of [TBP][DMBS], the LCST is approximately 25 °C. mdpi.comnih.gov This phase separation is reversible, and the system becomes homogeneous again upon cooling below the LCST. taylors.edu.my The LCST is a critical parameter as it allows for the regeneration of the draw solute from the diluted solution using low-grade heat, making the process potentially more energy-efficient. mdpi.comnih.govnih.gov The transmittance of the solution as a function of temperature is a common method to determine the LCST. mdpi.comnih.gov
| Compound | Concentration (wt%) | LCST (°C) |
| Tetrabutylphosphonium 4-methylbenzenesulfonate (B104242) ([TBP][MBS]) | 20 | ~41 |
| Tetrabutylphosphonium this compound ([TBP][DMBS]) | 20 | ~25 |
| Tetrabutylphosphonium 2,4,6-trimethylbenzenesulfonate (B281753) ([TBP][TMBS]) | 20 | ~21 |
Table showing the Lower Critical Solution Temperatures (LCSTs) of various tetrabutylphosphonium benzenesulfonate derivatives. mdpi.comnih.gov
Osmotic Pressure Generation and Water Flux Performance in Desalination Applications
The osmotic pressure of the draw solution is a key driving force in the FO process. mdpi.com Ionic liquids like [TBP][DMBS] can generate high osmotic pressures, enabling them to draw water from saline feed solutions, including those with salt concentrations as high as 1.6 M NaCl. rsc.orgukm.my The water flux performance of [TBP][DMBS] as a draw solute has been experimentally evaluated. In one study, a 20 wt% aqueous solution of [TBP][DMBS] achieved a water flux of approximately 9.29 L/m²h (LMH) in the active layer facing the draw solution (AL-DS) mode and 4.64 LMH in the active layer facing the feed solution (AL-FS) mode. mdpi.comnih.gov The reverse solute flux, which represents the leakage of the draw solute into the feed solution, was measured to be about 1.37 g/m²h (gMH) in AL-DS mode and 0.37 gMH in AL-FS mode for the same concentration. mdpi.comnih.gov
| Membrane Orientation | Water Flux (LMH) | Reverse Solute Flux (gMH) |
| AL-DS | 9.29 | 1.37 |
| AL-FS | 4.64 | 0.37 |
Table showing the water and reverse solute flux of a 20 wt% [TBP][DMBS] draw solution. mdpi.comnih.gov
Regeneration Strategies and Energy Efficiency Analysis for Draw Solute Recovery
A significant advantage of using thermally responsive ionic liquids like [TBP][DMBS] is the potential for energy-efficient regeneration. rsc.org The regeneration process involves heating the diluted draw solution above its LCST to induce phase separation. rsc.org This creates a water-rich phase and a concentrated ionic liquid phase, which can be reused as the draw solution. mdpi.com The energy required for this separation can potentially be supplied by low-grade industrial waste heat or solar thermal energy. rsc.orgnih.gov
Catalytic Chemistry and Reaction Media
2,4-Dimethylbenzenesulfonic acid, the acidic form of this compound, has applications in catalytic chemistry. As a sulfonic acid derivative, it can act as a catalyst in various organic reactions. solubilityofthings.com For instance, it has been used in the synthesis of triphenylantimony (B1630391) bis(this compound) by reacting triphenylstibine with 2,4-dimethylbenzenesulfonic acid in toluene (B28343) in the presence of air. researchgate.net Sulfonic acids are known to be effective catalysts for a range of chemical transformations. solubilityofthings.comlookchem.com The catalytic activity stems from the acidic nature of the sulfonic acid group. solubilityofthings.com
Exploration as Brønsted Acid Catalysts in Organic Transformations
Aromatic sulfonic acids, such as the acid form of this compound, are recognized for their role as acid catalysts in specific chemical reactions. vulcanchem.com They are particularly effective in promoting esterification and dehydration reactions. vulcanchem.com While the sodium salt possesses different characteristics than the free acid, it can serve as a precursor to the catalytically active acid form. vulcanchem.com
The effectiveness of Brønsted acid catalysis is a significant area of research in modern organic synthesis. rsc.org The goal is to develop strong Brønsted acids that exhibit both high reactivity and selectivity. rsc.org Research in this field includes the design and development of potent Brønsted acids and their application in various organic reactions. rsc.org
Recent studies have highlighted the ability of chiral Brønsted acids to catalyze asymmetric excited-state photoreactions through a process known as chromophore activation. nih.gov This is demonstrated in highly enantio- and diastereoselective [2+2] photocycloadditions. nih.gov The catalyst alters the absorption properties of the substrate, enabling selective excitation and control over the stereochemical outcome. nih.gov This approach expands the strategies available for designing stereocontrolled organic photoreactions. nih.gov
The catalytic activity of Brønsted acids can also significantly influence the rates of photochemical reactions. rsc.org For instance, they have been shown to dramatically increase the rate of certain sensitized [2+2] photocycloadditions. rsc.org Mechanistic studies suggest that the Brønsted acid co-catalyst accelerates the triplet energy transfer from the photosensitizer to the activated substrate. rsc.org
Involvement in Organobismuth-Mediated Reactions and Ligand Design
Organobismuth compounds, which feature a carbon-bismuth bond, are valuable reagents in organic synthesis due to their unique properties and reactivity. researchgate.net They are readily prepared from inexpensive and low-toxicity inorganic bismuth salts. researchgate.net The structure of organobismuth compounds can vary widely depending on the oxidation state of the bismuth, its charge, and the number of coordinated elements. researchgate.net
A notable reaction involving an organobismuth compound is the synthesis of triphenylantimony bis(this compound). This is achieved by reacting triphenylstibine with 2,4-dimethylbenzenesulfonic acid in toluene in the presence of atmospheric oxygen. researchgate.net X-ray diffraction analysis of the resulting complex reveals a trigonal-bipyramidal configuration around the antimony atom, with the this compound groups occupying axial positions. researchgate.net
The design of ligands plays a crucial role in the reactivity and stability of organometallic complexes. In the context of organobismuth chemistry, the flexibility of the coordination geometry around the bismuth center is a key consideration. acs.org The design of cooperative systems, where a transition metal and a Lewis acidic ligand work in synergy, is a significant area of research. acs.org This approach has proven effective for the activation of various chemical bonds. acs.org
Influence on Reaction Kinetics and Selectivity in Diverse Catalytic Cycles
The kinetics of chemical reactions, including those catalyzed by sulfonic acids, are highly dependent on various parameters. For instance, in sulfonation reactions, the concentration of the acid is a critical factor, as water is generated during the process, leading to dilution. vulcanchem.com
The rate of desulfonation of arenesulfonic acids in aqueous sulfuric acid is dependent on the acidity of the medium. researchgate.net The kinetics of these reactions can be explained by considering the sulfonate anion as the active substrate species. researchgate.net The study of reaction kinetics provides insights into the reaction mechanism, such as the involvement of a Wheland-type intermediate in the protodesulfonation of arenesulfonic acids. researchgate.net
In catalytic cycles, the structure of the catalyst can have a profound impact on both the rate and selectivity of the reaction. For example, in the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal (B1671930), the choice of acid catalyst significantly influences the product distribution. nih.gov Reactions catalyzed by p-toluenesulfonic acid (PTSA) and trifluoromethanesulfonic acid (TfOH) yield different products and product ratios. nih.gov The reaction conditions, such as the solvent and temperature, also play a crucial role in determining the outcome of the reaction. nih.gov
The table below summarizes the effect of different catalysts on the condensation reaction of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal.
| Catalyst | Reaction Time (h) | Product(s) | Yield (%) |
| PTSA | 11 | Compound 2 | 7 |
| TfOH | 2 | Compound 7 | 7 |
| TfOH | 2 | 5-(tert-butyl)-1,3-dimethyl-2-tosylbenzene | 70 |
| TfOH (in 1,2-DCE) | 2 | 2,2′-sulfonylbis(5-(tert-butyl)-1,3-dimethylbenzene) | 50 |
| TfOH (in 1,2-DCE) | 2 | Sulfane 4 | 11 |
Data sourced from a study on the condensation reaction of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal. nih.gov
Environmental Science: Persistence and Mobility Studies
Occurrence and Distribution of this compound as a Persistent Mobile Organic (PMO) Compound
Persistent and mobile organic (PMO) compounds, also referred to as persistent, mobile, and toxic (PMT) substances, pose a risk to the quality of water resources due to their resistance to degradation and high mobility in the environment. researchgate.netnih.gov These characteristics allow them to be transported over long distances in aquatic systems, potentially contaminating drinking water sources. nih.gov this compound is among the compounds identified as a PMO. ufz.de
The European Commission is in the process of establishing new hazard classes for PMT and very persistent and very mobile (vPvM) substances under the REACH and CLP regulations to prevent the contamination of freshwater resources. nih.govacs.org Studies have shown that PMO compounds can be widespread in groundwater. ufz.de Their high mobility means that once they enter the water, they are rapidly transported through soil and subsoil. ufz.de
Research has detected a number of PMO compounds in surface water, groundwater, raw water, and finished drinking water. researchgate.net Among these, p-dimethylbenzenesulfonic acid has been found in high nanogram per liter concentrations. researchgate.net The identification of such compounds is often the result of focused prioritization combined with sensitive analytical methods. researchgate.net
Environmental Fate and Transport Mechanisms in Groundwater and Aquatic Systems
The environmental fate and transport of chemical contaminants are governed by a combination of their physical and chemical properties and site-specific environmental conditions. cdc.gov Key processes that determine the fate and transport of a substance include its tendency to partition between different environmental compartments such as water, soil, and air. nih.gov
For organic chemicals in aquatic environments, sorption to solid particles is a critical process. nih.gov The extent to which a chemical sorbs to solids can be predicted based on its hydrophobicity and the organic carbon content of the solid phase. nih.gov Compounds with high sorption affinity tend to be less mobile in groundwater and surface water. cdc.gov
The persistence of organic chemicals in groundwater can be particularly high, with some compounds having half-lives of more than a year in aquifers. ufz.de This is a significant concern as groundwater is a major source of drinking water. ufz.de The mobility of a substance in a local environment is influenced by its persistence in the soil, its sorption capacity, and the hydraulic conditions of the area. acs.org
Development of Analytical Methods for Trace-Level Detection in Environmental Samples
The detection of PMO compounds like this compound in environmental samples at trace levels presents an analytical challenge due to their high polarity. researchgate.net Consequently, the development of robust and sensitive analytical methods is crucial for monitoring their presence in the environment. ufz.de
A variety of analytical techniques have been developed and employed for the determination of trace organic contaminants in water. These include methods based on supercritical fluid chromatography (SFC) coupled with high-resolution mass spectrometry (HRMS). researchgate.net Sample preparation often involves an enrichment step, such as azeotrope evaporation, to concentrate the analytes before analysis. researchgate.net
Other commonly used techniques include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography with mass spectrometry (GC-MS). aquaenergyexpo.com These methods allow for the determination of compounds at the nanogram per liter level. aquaenergyexpo.com For the analysis of polar substances, techniques such as ion chromatography and hydrophilic interaction liquid chromatography (HILIC) are often employed. researchgate.net The development of these advanced analytical methods has been instrumental in detecting and quantifying a wide range of emerging contaminants in various environmental matrices. researchgate.net
The table below provides an overview of analytical techniques used for the detection of trace contaminants in water.
| Analytical Technique | Common Applications | Key Advantages |
| Supercritical Fluid Chromatography (SFC) - HRMS | Analysis of highly mobile analytes in water samples. researchgate.net | Quick and generic method, suitable for a wide range of compounds. researchgate.net |
| Liquid Chromatography (LC) - MS/MS | Determination of pharmaceuticals and other emerging pollutants. aquaenergyexpo.com | High sensitivity and selectivity, especially in complex matrices. aquaenergyexpo.com |
| Gas Chromatography (GC) - MS | Analysis of volatile and semi-volatile organic compounds. aquaenergyexpo.com | Well-established technique with good sensitivity. aquaenergyexpo.com |
| Ion Chromatography | Separation and determination of anionic surfactants and other polar compounds. researchgate.net | Effective for the analysis of ionic species. researchgate.net |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Analysis of polar and hydrophilic compounds. researchgate.net | Suitable for compounds that are poorly retained on reversed-phase columns. researchgate.net |
Theoretical and Computational Investigations of 2,4 Dimethylbenzenesulfonate Systems
Quantum Chemical Calculations: Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and predicting the chemical behavior of 2,4-dimethylbenzenesulfonate.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometries and predicting spectroscopic properties. nih.govarxiv.org For systems involving this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable molecular conformations. researchgate.net These optimized geometries are crucial for the accurate prediction of other molecular properties. nih.gov
Generalized Gradient Approximation (GGA) functionals within DFT are often efficient for geometry optimizations, providing reliable structural parameters that generally agree well with experimental data from X-ray diffraction. nih.gov Once an optimized structure is obtained, more accurate hybrid functionals can be used to calculate spectroscopic properties. nih.gov For instance, theoretical vibrational frequencies (FTIR and FT-Raman) and NMR chemical shifts (¹H and ¹³C) for related dimethyl-substituted benzene (B151609) derivatives have been calculated and show good agreement with experimental spectra. researchgate.net This synergy between computational prediction and experimental validation is essential for a comprehensive understanding of the molecule's characteristics. nih.gov
Below is a table summarizing computed properties for this compound:
| Property | Value | Reference |
| Molecular Weight | 185.22 g/mol | nih.gov |
| Molecular Formula | C₈H₉O₃S⁻ | nih.gov |
| IUPAC Name | This compound | nih.gov |
| InChI Key | CHZLVSBMXZSPNN-UHFFFAOYSA-M | nih.gov |
| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)[O-])C | nih.gov |
Frontier Molecular Orbital (FMO) Analysis in Reaction Pathway Elucidation
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comimperial.ac.uk The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. researchgate.net
In the context of this compound and related compounds, FMO analysis helps to elucidate reaction pathways. numberanalytics.com For example, in cycloaddition reactions, the symmetry and energy levels of the FMOs of the reactants determine whether a reaction is thermally or photochemically allowed and predict the stereochemical outcome. researchgate.netlibretexts.org By analyzing the HOMO-LUMO interactions, chemists can predict the most likely pathways for reactions and understand the regioselectivity and stereoselectivity observed. numberanalytics.comresearchgate.net For instance, a low HOMO-LUMO energy gap in a related compound, 2,4-dimethylbenzoic acid, suggests the possibility of intramolecular charge transfer. researchgate.net
Computational Mechanistic Studies on Chemical Reactions and Degradation
Computational studies are crucial for investigating the mechanisms of chemical reactions and degradation pathways of organic molecules like 3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid (DHDMBS), a derivative of this compound. rsc.orgresearchgate.net These studies are particularly important in the context of organic redox flow batteries, where electrolyte stability is a key challenge. researchgate.netresearchgate.net
A computational framework that automates the exploration of degradation pathways has been developed. researchgate.net This approach uses local reactivity descriptors to generate reactive complexes and discovers elementary reaction steps, including transition states and intermediates. researchgate.net For DHDMBS, a proposed degradation mechanism is proto-desulfonation. researchgate.net Computational studies have been employed to compare the degradation pathways of DHDMBS with other compounds like 4,5-dihydroxybenzene-1,3-disulfonic acid (BQDS). researchgate.net These studies have shown that while BQDS is prone to degradation via Michael addition, DHDMBS is significantly more stable. researchgate.net Density functional theory is used to compare the energetics of different reaction paths, considering both acid- and base-catalyzed pathways, providing insights into the role of functional groups in the stability of these molecules. researchgate.net These computational models predict reaction pathways and degradation products that align with experimental observations, highlighting key degradation modes. researchgate.net
Advanced Computational Materials Design and Discovery
Advanced computational methods are transforming the process of materials discovery and design, enabling the rapid screening and identification of new molecules with desired properties.
High-Throughput Virtual Screening (HTVS) for Structure-Property Relationships
High-Throughput Virtual Screening (HTVS) is a computational technique used to screen large libraries of chemical compounds against a biological target or for specific material properties. meilerlab.orgsci-hub.se This in silico approach significantly accelerates the discovery process by identifying promising candidates for further experimental testing. meilerlab.orgarxiv.orgrsc.org HTVS can be broadly categorized into ligand-based and structure-based methods. meilerlab.orgsci-hub.se
In the context of materials science, HTVS can be used to establish quantitative structure-property relationships (QSPR). meilerlab.org By screening vast virtual libraries, researchers can identify correlations between molecular structures and their properties, such as solubility and stability. harvard.edu However, establishing reliable QSPR for properties like the solubility of organic molecules remains a challenge. harvard.edu Bayesian optimization techniques can enhance HTVS by building surrogate models that predict the properties of a large library from a smaller subset, thereby reducing computational costs. arxiv.orgrsc.org
Machine Learning and Artificial Intelligence in Molecular Design Space Exploration
Machine learning (ML) and artificial intelligence (AI) are increasingly being used to navigate the vast chemical space for the design of new molecules with tailored properties. scholar9.comresearchgate.net These technologies can accelerate early-stage drug discovery and materials design by integrating molecule generation and property prediction. scholar9.commdpi.comnih.gov
Molecular Dynamics and Simulation of Intermolecular Interactions
Molecular dynamics (MD) simulations have proven to be a vital tool for understanding the solvent effects and solvation dynamics in systems that contain the this compound anion, especially within aqueous solutions of the ionic liquid tetrabutylphosphonium (B1682233) this compound ([P4444][DMBS]). mpg.dechemrxiv.org These computational simulations offer a view at the molecular level of the interactions between ions and water molecules, which are the determinants of the solution's macroscopic properties. bohrium.com
The this compound anion, with its charged sulfonate head and hydrophobic dimethylbenzene tail, displays amphiphilic properties in aqueous environments. chemrxiv.org MD simulations demonstrate that water molecules organize into hydration shells around the sulfonate group, a process governed by potent electrostatic forces and hydrogen bonding. researchgate.netacs.org The dynamic behavior of these water molecules within the solvation shell is markedly different from that of bulk water. nih.gov
Solvation dynamics, which detail the time-dependent reaction of the solvent to a modification in the solute's electronic state, have been explored for analogous sulfonate-containing systems. nih.gov These investigations reveal that the solvation process is multifaceted and unfolds over various timescales, which correspond to different modes of solvent movement, ranging from localized reorientations of water molecules to the collective reorganization of the solvation shell. nih.gov For this compound, the solvation dynamics are expected to be shaped by both its polar sulfonate group and its nonpolar aromatic component.
Computational modeling, particularly through molecular dynamics simulations, has been essential for comprehending the formation and stability of ion-associate phases in solutions with this compound. mpg.de Such simulations can forecast and elucidate the phase behavior of these systems, including the liquid-liquid phase separation seen in aqueous solutions of tetrabutylphosphonium this compound ([P4444][DMBS]). jcesr.orgnih.gov
The creation of an ion-associate phase is propelled by the interactions between the cation and anion, in addition to their interactions with the solvent. libretexts.org For [P4444][DMBS] in water, the amphiphilic characteristics of both the cation and the this compound anion result in the formation of nanostructured domains, even when the solution is in a miscible state. chemrxiv.org MD simulations have indicated that at specific concentrations, [P4444][DMBS] promotes the nucleation of bubbles at the interface of water-rich and IL-rich domains. researchgate.net
The stability of these ion-associate phases is strongly influenced by temperature. In the case of [P4444][DMBS], an LCST is present, and simulations have been employed to probe the molecular mechanisms underlying this behavior. mpg.de With an increase in temperature, the hydrogen bonds between water and the sulfonate anions are weakened, and hydrophobic interactions become more significant, which leads to the aggregation of ions and the subsequent phase separation. rsc.org The stability of the ion-associate phase that forms is affected by the ongoing interactions within that phase.
Simulations have also been utilized to model the collapse of cavities within [P4444][DMBS]/water solutions, a process that is considerably impeded by a layer of ions at the interface between the solution and the vapor phase. researchgate.net This underscores the stability of the ion-associate structures at interfaces. The capacity to model these intricate phase behaviors is critical for the design of ionic liquids for targeted applications, such as thermoresponsive materials for water harvesting. mpg.de The stability of ion associates can be quantitatively assessed by calculating dissociation constants from the Gibbs free energy of the ion-pair formation reaction, which can be approximated from simulation data. lbl.gov
Table 2: Simulation Parameters for a Typical Molecular Dynamics Study of [P4444][DMBS] in Water
| Parameter | Value/Description | Reference |
|---|---|---|
| Force Field | Gromos56 (version 54A7) | researchgate.net |
| Water Model | SPC | researchgate.net |
| Simulation Software | Gromacs (version 2019) | researchgate.net |
| Ensemble | NPT (Isothermal-isobaric) | researchgate.net |
| Temperature | 300 K | researchgate.net |
| Pressure | 1 bar | researchgate.net |
This table presents a sample of the computational configuration used in molecular dynamics simulations to examine the behavior of this compound within an ionic liquid solution.
Future Outlook and Interdisciplinary Research Frontiers
Sustainable Chemical Synthesis and Process Intensification
The future of 2,4-dimethylbenzenesulfonate production lies in the development of green and sustainable synthesis routes. Traditional methods often involve harsh conditions and environmentally challenging reagents. google.com Research is now moving towards more eco-friendly approaches, such as utilizing ionic liquids or developing catalytic systems that operate under milder conditions, thereby reducing waste and energy consumption. google.com One patented method highlights a synthesis process for 2,4-diamino benzene (B151609) sulfonic acid and its sodium salt from m-phenylenediamine (B132917) and fuming sulfuric acid, which reportedly reduces environmental pollution. google.com Another approach involves the use of palladium-charcoal or nickel-aluminum alloy as catalysts for the hydrogenation of 2,4-dinitrobenzene sulfonate sodium, a process that also aims to minimize waste. google.com
Process intensification, through technologies like microreactors, offers a pathway to more efficient and controlled synthesis. researchgate.net Microreactors can provide enhanced heat and mass transfer, leading to higher yields and purity in a shorter time. researchgate.net For instance, a simple and efficient method for the sulfonation of nitrobenzene (B124822) using SO3 in a microreactor has been developed, achieving high conversion and yield in under two seconds of residence time. researchgate.net The application of such technologies to the synthesis of this compound could significantly improve production efficiency and sustainability. researchgate.netrevistadechimie.ro
Rational Design of Next-Generation Functional Materials
This compound serves as a versatile building block in the rational design of advanced functional materials. Its derivatives are being explored for a range of applications, from nonlinear optics to energy storage. acs.orgresearchgate.net
In the field of nonlinear optical (NLO) materials, the salt 4-N,N-dimethylamino-4′-N′-methylstilbazolium this compound (DSDMS) has been synthesized and grown as single crystals. researchgate.net These crystals exhibit properties that make them suitable for device applications in the domain of nonlinear optics. researchgate.net
For energy storage, 3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid (DHDMBS), a derivative, has been identified as a promising positive-side electrolyte material for aqueous organic redox flow batteries (ORBATs). acs.orgacs.org This material is synthesized in high yield and possesses ideal standard reduction potential, redox reaction rate constants, and diffusion coefficients for this application. acs.org It has been shown to be more stable than some other quinone-based electrolytes, although challenges like crossover remain. acs.org The ability to tune the properties of such molecules through chemical modification opens up possibilities for creating even more efficient and stable energy storage systems. harvard.edu
The use of this compound in the formation of ionic liquids with specific properties is another area of active research. nih.gov For example, tetrabutylphosphonium (B1682233) this compound ([P4444][DMBS]) is an amphiphilic ionic liquid that forms nanostructured solutions with water. chemrxiv.org These systems exhibit interesting phase behavior and have potential applications in areas like nanotechnology and drug delivery. chemrxiv.org
Advanced Environmental Remediation and Monitoring Strategies
The presence of sulfonated compounds like this compound in the environment necessitates the development of advanced remediation and monitoring techniques. While this specific compound is not always the primary focus, the broader class of sulfonated aromatics is of environmental interest. solubilityofthings.com
Derivatives of 2,4-dimethylbenzenesulfonic acid are being investigated for environmental applications, particularly in the monitoring of sulfones and sulfonates in wastewater. solubilityofthings.com Advanced analytical techniques such as high-resolution mass spectrometry (HRMS) are crucial for the suspect and non-target screening of polar emerging contaminants, including sulfonated compounds, in various water matrices. researchgate.net The development of rapid and generic analytical methods is essential for large-scale monitoring programs. researchgate.net
In terms of remediation, research into the microbial degradation of sulfonamides offers insights into potential pathways for breaking down related compounds. However, understanding these degradation mechanisms in complex environmental matrices presents significant challenges. Other advanced remediation technologies, such as mobile multi-phase extraction and treatment systems, are employed for a wide range of contaminants and could potentially be adapted for sulfonated compounds. advancedenvironmental.com
Synergistic Integration of Experimental and Computational Methodologies
The synergy between experimental and computational approaches is accelerating the discovery and optimization of materials based on this compound. Computational methods, such as Density Functional Theory (DFT) and molecular docking, are invaluable for predicting the properties and behavior of new molecules before they are synthesized in the lab. acs.org
For instance, in the design of sulfonamide-based inhibitors, molecular docking can predict binding affinities with target proteins, while DFT calculations can elucidate electronic effects of substituents on reactivity and stability. This computational pre-screening allows researchers to focus their experimental efforts on the most promising candidates. acs.org
In the context of redox flow batteries, high-throughput virtual screening is being used for the rational design and discovery of new high-performing quinone-based molecules. researchgate.net This data-driven approach, combined with experimental validation, is crucial for navigating the vast chemical space of potential electrolyte materials. acs.org Molecular dynamics simulations are also employed to study the behavior of ionic liquids containing this compound in aqueous solutions, providing insights into their nanostructuring and phase separation properties. chemrxiv.orgmdpi.com This integration of computational and experimental work is essential for the rapid advancement of materials science.
Emerging Applications in Novel Chemical and Physical Domains
The unique properties of this compound and its derivatives are leading to their exploration in novel and emerging fields. One such area is in forward osmosis (FO), a membrane-based separation technology. Tetrabutylphosphonium this compound has been investigated as a thermoresponsive draw solute for FO processes. nih.gov Its aqueous solutions exhibit a lower critical solution temperature (LCST), which allows for easy recovery of the draw solute using waste heat, making the process more energy-efficient. nih.gov
Furthermore, the ability of certain ionic liquids containing the this compound anion to form long-lived nanometric bubbles in solution opens up possibilities in nanotechnology. chemrxiv.org These stable nanobubbles could have applications in areas such as targeted drug delivery and as contrast agents in medical imaging.
The compound and its parent acid, 2,4-dimethylbenzenesulfonic acid, are also used as catalysts in certain chemical reactions. For example, 2,4-dimethylbenzenesulfonic acid has been studied as a catalyst for the esterification of acetic acid and n-propanol. revistadechimie.ro
Q & A
Q. What are the recommended methods for synthesizing sodium 2,4-dimethylbenzenesulfonate, and how can purity be optimized?
Sodium this compound is typically synthesized via sulfonation of m-xylene using concentrated sulfuric acid, followed by neutralization with sodium hydroxide. Critical steps include maintaining a temperature of 80–100°C during sulfonation and rigorous stirring to ensure homogeneity. Post-synthesis purification involves recrystallization from a 3:1 ethanol-water mixture, which removes unreacted xylene and acidic byproducts. Purity can be verified via melting point analysis (expected range: 245–250°C) and HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) .
Q. How is this compound utilized in experimental animal models of inflammatory diseases?
In preclinical studies, sodium this compound derivatives (e.g., dinitrobenzene sulfonate analogs) are employed to induce colitis in rodents via intrarectal administration. A typical protocol involves dissolving the compound in 30% ethanol (0.1–0.3 mg/kg) and instilling it under anesthesia. Disease progression is monitored through histopathological scoring of mucosal damage and cytokine profiling (e.g., IL-6, TNF-α). This model is valued for its reproducibility in mimicking human inflammatory bowel disease .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices?
Reverse-phase HPLC coupled with UV detection (λ = 254 nm) is widely used. For environmental or biological samples, solid-phase extraction (C18 cartridges) is recommended prior to analysis. Method validation should include spike-recovery tests (85–115% recovery) and calibration curves (R² > 0.995). Ion chromatography with conductivity detection is an alternative for high-salt matrices .
Advanced Research Questions
Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) is critical for determining sulfonate group orientation and intermolecular interactions. For example, torsion angles between the sulfonate group and aromatic ring (e.g., C8–C9–S1–O3 in related compounds) reveal steric effects from methyl substituents. SHELXL refinement (using Olex2 or similar software) with high-resolution data (< 1.0 Å) ensures accurate thermal parameter modeling. Hydrogen-bonding networks can be visualized using Mercury software, highlighting proton-conductive pathways in coordination polymers .
Q. What experimental strategies address conflicting solubility and reactivity data for this compound in polar aprotic solvents?
Discrepancies in solubility (e.g., dimethylformamide vs. acetonitrile) arise from solvent polarity and hydrogen-bonding capacity. A systematic approach involves:
- Solubility screening : Use UV-Vis spectroscopy to quantify saturation points.
- DFT calculations : Compare solvent-solute interaction energies (e.g., COSMO-RS models).
- Reactivity assays : Monitor sulfonate ester formation rates under controlled conditions (e.g., 60°C, 24 hrs). Data normalization to Kamlet-Taft solvent parameters (α, β, π*) can reconcile outliers .
Q. How can sulfonate coordination polymers (CPs) incorporating this compound be engineered for enhanced proton conductivity?
Proton conductivity in CPs depends on hydrogen-bond network tortuosity and water retention. Design principles include:
- Ligand functionalization : Introduce hydrophilic groups (e.g., –OH) to improve hydration.
- Cation choice : Use NH₄⁺ or H₃O⁺ to facilitate Grotthuss mechanism proton hopping.
- Structural tuning : Layer stacking (e.g., π-π interactions in benzene rings) reduces activation energy. Electrochemical impedance spectroscopy (EIS) at 25–80°C and 95% RH validates performance, with optimal σ > 10⁻³ S/cm .
Methodological Tables
Q. Table 1. Solubility of Sodium this compound in Common Solvents
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 120 ± 5 |
| Ethanol | 45 ± 3 |
| Acetonitrile | 8 ± 1 |
| Dimethylformamide | 95 ± 4 |
| Data derived from recrystallization experiments . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
